2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde
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Overview
Description
2-(2,4-Difluorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a difluorophenyl group attached to the indole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2,4-difluoroaniline with isatin under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: 2-(2,4-Difluorophenyl)-1H-indole-3-carboxylic acid
Reduction: 2-(2,4-Difluorophenyl)-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-1H-indole-3-carboxylic acid
- 2-(2,4-Difluorophenyl)-1H-indole-3-methanol
- 2-(2,4-Difluorophenyl)-1H-indole-3-nitrile
Uniqueness
2-(2,4-Difluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the difluorophenyl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
590390-93-5 |
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Molecular Formula |
C15H9F2NO |
Molecular Weight |
257.23 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H9F2NO/c16-9-5-6-11(13(17)7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H |
InChI Key |
PXNSLJJUUSVASF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)F)F)C=O |
Origin of Product |
United States |
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